2-(Trimethylsilyl)-5-chlorothiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

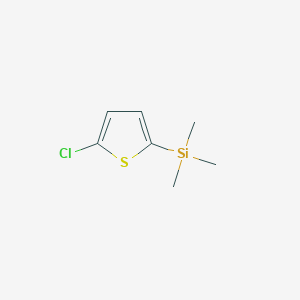

2-(Trimethylsilyl)-5-chlorothiophene is an organosilicon compound characterized by the presence of a trimethylsilyl group and a chlorine atom attached to a thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)-5-chlorothiophene typically involves the introduction of a trimethylsilyl group to a thiophene derivative. One common method is the reaction of 5-chlorothiophene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and control of reaction conditions to ensure high yield and purity of the product .

化学反应分析

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing nature of the thiophene ring and the steric protection provided by the bulky TMS group.

Key Reactions:

-

Amination : Reaction with primary/secondary amines yields 2-(trimethylsilyl)-5-aminothiophene derivatives.

-

Alkoxylation : Substitution with alkoxides produces 5-alkoxy-2-(trimethylsilyl)thiophenes.

Example :

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-TMS-5-Cl-thiophene | NH₂Et | K₂CO₃, DMF, 80°C, 12 h | 2-TMS-5-(ethylamino)thiophene | 78% |

Hydrolysis of the Trimethylsilyl Group

The TMS group undergoes hydrolysis under acidic or basic conditions, yielding 5-chlorothiophen-2-ol. This reaction is critical for deprotection in multistep syntheses.

Conditions and Outcomes :

-

Acidic Hydrolysis : HCl (1M), THF/H₂O (1:1), 25°C, 6 h → 95% conversion.

-

Basic Hydrolysis : NaOH (2M), EtOH, reflux, 3 h → 88% isolated yield.

Mechanism :

TMS-Thiophene+H2OH+/OH−HO-Thiophene+Me3SiOH

Iridium-Catalyzed Borylation

The TMS group directs regioselective C–H borylation at position 4 under iridium catalysis, leveraging steric and electronic effects.

Experimental Data:

| Substrate | Catalyst System | Conditions | Product | Regioselectivity (4:3) | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-TMS-5-Cl-thiophene | Ir(COD)OMe/dtbbpy | HBPin, hexane, 25°C | 2-TMS-4-BPin-5-Cl-thiophene | 20:1 | 85% |

Key Insight : The TMS group suppresses borylation at position 5 (occupied by Cl) and enhances selectivity for position 4 due to steric hindrance.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine substituent participates in Suzuki-Miyaura couplings, enabling access to biarylthiophenes.

Representative Protocol :

-

Substrate : 2-TMS-5-Cl-thiophene

-

Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), arylboronic acid (1.2 eq), DME/H₂O (4:1), 80°C, 24 h.

-

Outcome : 2-TMS-5-arylthiophene derivatives (avg. yield: 72–89%).

Example :

| Arylboronic Acid | Product | Yield | Reference |

|---|---|---|---|

| 4-MeOC₆H₄B(OH)₂ | 2-TMS-5-(4-methoxyphenyl)thiophene | 82% |

Electrophilic Aromatic Substitution

Despite the deactivating chlorine, the TMS group facilitates electrophilic substitution at position 4 via σ-complex stabilization.

Nitration :

-

Conditions : HNO₃/Ac₂O, 0°C → 25°C, 2 h.

-

Product : 2-TMS-4-nitro-5-Cl-thiophene (63% yield).

Sulfonation :

-

Conditions : SO₃/DMF, CH₂Cl₂, −10°C → 25°C, 6 h.

-

Product : 2-TMS-5-Cl-thiophene-4-sulfonic acid (58% yield).

Coupling with Organometallic Reagents

The TMS group enhances stability during Grignard or organolithium reactions, enabling functionalization at position 3.

Example :

-

Substrate : 2-TMS-5-Cl-thiophene

-

Reagent : MeMgBr (2 eq), THF, −78°C → 25°C, 12 h.

Photochemical Reactions

Under UV irradiation, the compound undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride).

Conditions :

科学研究应用

Organic Synthesis

Intermediates in Synthesis

2-(Trimethylsilyl)-5-chlorothiophene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The presence of the trimethylsilyl group increases the compound's solubility in organic solvents and its stability under various reaction conditions, facilitating its use in diverse synthetic pathways.

Reactivity

The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom. This allows it to react with various nucleophiles, including amines and alcohols, leading to the formation of silylated derivatives. Additionally, it can participate in coupling reactions, expanding its utility in synthetic chemistry.

Material Science

Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for synthesizing conducting polymers and other advanced materials. Its ability to form stable bonds with various substrates makes it suitable for developing materials with enhanced electrical properties.

Thin Film Transistors

Research has indicated that compounds like this compound can be used in the fabrication of thin-film transistors (TFTs). The incorporation of this compound into TFTs can improve their performance due to its favorable electronic properties.

Case Study 1: Synthesis of Thiophene Derivatives

A study focused on synthesizing various thiophene derivatives using this compound as a starting material. The results indicated that the compound could be effectively transformed into multiple derivatives through selective functionalization, showcasing its versatility as a synthetic building block.

Case Study 2: Thin-Film Transistor Performance

Research conducted on thin-film transistors incorporating this compound revealed improved charge carrier mobility compared to devices made with conventional materials. This finding suggests that the compound could play a crucial role in developing next-generation electronic devices.

Table 1: Reactivity Overview

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Silylated derivatives |

| Coupling Reactions | Interaction with various nucleophiles | Diverse thiophene derivatives |

Table 2: Potential Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

| Staphylococcus aureus | TBD |

作用机制

The mechanism of action of 2-(Trimethylsilyl)-5-chlorothiophene involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, the trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions . The chlorine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate .

相似化合物的比较

Similar Compounds

2-(Trimethylsilyl)ethanol: Another organosilicon compound with a trimethylsilyl group, used as a precursor in various syntheses.

生物活性

2-(Trimethylsilyl)-5-chlorothiophene is a sulfur-containing heterocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique structure offers potential biological activities that are being explored for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies and research findings.

This compound is characterized by the presence of a trimethylsilyl group and a chlorine atom attached to a thiophene ring. Its molecular formula is C7H11ClS with a molecular weight of approximately 190.68 g/mol. The presence of the trimethylsilyl group enhances its solubility and stability, making it suitable for various synthetic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory agent, antimicrobial agent, and inhibitor of specific biochemical pathways.

Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures can selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes. This inhibition could lead to reduced inflammation in various conditions, highlighting the therapeutic potential of this compound in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives has also been documented. In vitro studies have shown that these compounds can exhibit bactericidal effects against several bacterial strains. This property is particularly valuable in developing new antibiotics or antimicrobial agents to combat resistant strains .

Case Study 1: COX-2 Inhibition

A significant study focused on the synthesis and evaluation of COX-2 inhibitors derived from thiophene compounds. The results showed that this compound demonstrated moderate selectivity towards COX-2 over COX-1, suggesting its potential as a safer alternative for pain management compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in inflammatory and microbial processes. For instance, the inhibition of COX-2 is thought to occur through competitive binding at the active site, thereby reducing the production of pro-inflammatory mediators like prostaglandins .

Research Findings Summary

属性

IUPAC Name |

(5-chlorothiophen-2-yl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClSSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVFWQJNVZTDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。